2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one is a chemical compound with a unique structure that includes a chlorine atom, a thianyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a metal aluminum catalyst and a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and ketone group can participate in various chemical reactions, leading to modifications of biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one is unique due to its specific structural features, such as the thianyl group and the positioning of the chlorine atom
Properties
CAS No. |
88653-80-9 |
---|---|
Molecular Formula |
C9H15ClOS |
Molecular Weight |
206.73 g/mol |
IUPAC Name |
2-chloro-1-(2,2-dimethylthian-4-yl)ethanone |
InChI |
InChI=1S/C9H15ClOS/c1-9(2)5-7(3-4-12-9)8(11)6-10/h7H,3-6H2,1-2H3 |
InChI Key |
TVNUQPAUIMITEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCS1)C(=O)CCl)C |
Origin of Product |
United States |
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